n-(3-Bromo-5-fluorobenzyl)-2-chloroethan-1-amine

CAS No.:

Cat. No.: VC18245068

Molecular Formula: C9H10BrClFN

Molecular Weight: 266.54 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C9H10BrClFN |

|---|---|

| Molecular Weight | 266.54 g/mol |

| IUPAC Name | N-[(3-bromo-5-fluorophenyl)methyl]-2-chloroethanamine |

| Standard InChI | InChI=1S/C9H10BrClFN/c10-8-3-7(4-9(12)5-8)6-13-2-1-11/h3-5,13H,1-2,6H2 |

| Standard InChI Key | UQODCURPPZYLBB-UHFFFAOYSA-N |

| Canonical SMILES | C1=C(C=C(C=C1F)Br)CNCCCl |

Introduction

Chemical Identity and Structural Characteristics

IUPAC Nomenclature and Molecular Formula

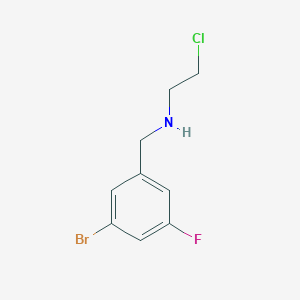

The compound is systematically named N-[(3-bromo-5-fluorophenyl)methyl]-2-chloroethanamine under IUPAC rules . Its molecular formula is C₉H₁₀BrClFN, with a molecular weight of 266.54 g/mol . The structure comprises a 3-bromo-5-fluorobenzyl group linked to a 2-chloroethylamine moiety (Figure 1).

Spectral and Structural Descriptors

The presence of bromine, fluorine, and chlorine atoms enhances electrophilic reactivity, making the compound a candidate for further functionalization.

Synthetic Pathways and Optimization

Key Synthetic Routes

The synthesis of N-(3-bromo-5-fluorobenzyl)-2-chloroethan-1-amine likely involves multi-step reactions, as inferred from analogous compounds . A plausible route includes:

-

Benzyl Halide Preparation:

-

Bromination and fluorination of toluene derivatives yield 3-bromo-5-fluorobenzyl bromide.

-

-

Nucleophilic Substitution:

Reaction Scheme:

Challenges in Synthesis

-

Steric Hindrance: Bulky substituents on the benzyl group may reduce reaction yields.

-

Byproduct Formation: Competing reactions, such as over-alkylation, require careful temperature control (optimized at 110°C) .

Physicochemical Properties

Thermodynamic and Solubility Data

The compound’s low water solubility suggests formulation challenges for aqueous delivery systems.

Pharmacological and Industrial Applications

Material Science Applications

Bromine and fluorine atoms enhance flame retardancy and thermal stability, making the compound a candidate for polymer additives .

| Supplier | Purity | Packaging | Price (USD) |

|---|---|---|---|

| TRC | 95% | 500 mg | $220 |

| AK Scientific | 98% | 250 mg | $49 |

| Ambeed | 95% | 5 g | $111 |

Note: Pricing data extrapolated from analogous brominated amines .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume